![molecular formula C20H16N2 B13112879 3,6-bis[(E)-2-phenylethenyl]pyridazine CAS No. 5273-56-3](/img/structure/B13112879.png)
3,6-bis[(E)-2-phenylethenyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(styryl)pyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two styryl groups attached to the 3 and 6 positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of 3,6-Di(styryl)pyridazine imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(styryl)pyridazine typically involves the reaction of pyridazine derivatives with styryl compounds. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of 3,6-Di(styryl)pyridazine may involve scalable synthetic routes such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high yields under neutral conditions . The choice of reaction conditions and solvents can significantly impact the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Di(styryl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, dihydropyridazines, and pyridazine N-oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Di(styryl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying biological systems due to its ability to interact with biomolecules.
Wirkmechanismus
The mechanism of action of 3,6-Di(styryl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
3,6-Di(styryl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Di(thiophen-2-yl)pyridazine: This compound has similar structural features but contains thiophene rings instead of styryl groups.
Pyridazinone derivatives: These compounds contain a keto functionality and exhibit a wide range of biological activities.
Uniqueness: The presence of styryl groups in 3,6-Di(styryl)pyridazine imparts unique electronic and steric properties, making it distinct from other pyridazine derivatives. These properties contribute to its specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
5273-56-3 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3,6-bis[(E)-2-phenylethenyl]pyridazine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
InChI-Schlüssel |
SVMPTVFQQGUGLV-PHEQNACWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
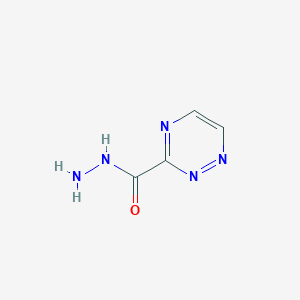
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
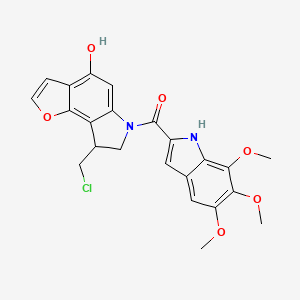


![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
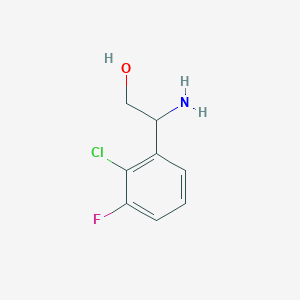

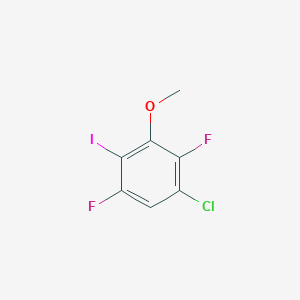
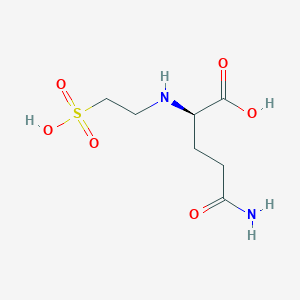
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
